4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzothiophene moiety, and a but-2-ynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) . The benzothiophene moiety can be introduced via palladium-catalyzed coupling reactions . The final step involves the coupling of the oxadiazole and benzothiophene fragments using suitable coupling reagents and conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The chloro group on the benzothiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted benzothiophenes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the oxadiazole ring may interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects . Similarly, the benzothiophene moiety may interact with cellular receptors or enzymes, modulating their activity and leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-amine: This compound shares the oxadiazole ring and methylphenyl group but lacks the but-2-ynyl and benzothiophene moieties.
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound features a triazole ring instead of an oxadiazole ring and lacks the but-2-ynyl and benzothiophene moieties.
Uniqueness
The uniqueness of 4-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15ClN2O3S2 |
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Molecular Weight |
455 g/mol |
IUPAC Name |
4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C22H15ClN2O3S2/c1-14-8-10-15(11-9-14)20-24-25-22(28-20)29-13-5-4-12-27-21(26)19-18(23)16-6-2-3-7-17(16)30-19/h2-3,6-11H,12-13H2,1H3 |
InChI Key |
BAHZAEKUDJXNBK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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